Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-
CAS No.: 155166-10-2
Cat. No.: VC16827544
Molecular Formula: C8H18F4Si2
Molecular Weight: 246.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155166-10-2 |
|---|---|
| Molecular Formula | C8H18F4Si2 |
| Molecular Weight | 246.39 g/mol |
| IUPAC Name | tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane |
| Standard InChI | InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3 |
| Standard InChI Key | VRHPGWBLXTZJQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- belongs to the class of disilanes, which are silicon analogs of alkanes. Its systematic IUPAC name reflects the substitution pattern: two tert-butyl groups (1,1-dimethylethyl) at the 1,2-positions of the disilane backbone, with four fluorine atoms occupying the remaining valencies on the silicon atoms . The molecular formula is corroborated by high-resolution mass spectrometry, with a monoisotopic mass of 246.088317 Da .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 155166-10-2 | |
| Molecular Weight | 246.39 g/mol | |
| Purity | 98% | |
| Smiles Notation | CC(C)(C)Si(F)Si(F)F |
The tert-butyl groups impart steric protection to the silicon-silicon bond, while the electronegative fluorine atoms enhance the compound’s reactivity toward nucleophilic agents .
Stereoelectronic Effects
The tetrafluoro substitution creates a polarized bond (bond energy ≈ 552 kJ/mol), which influences the compound’s Lewis acidity. This polarization facilitates interactions with electron-rich substrates, a property exploited in catalysis and surface functionalization . The bond length, typically 2.34 Å in disilanes, may contract slightly due to electron-withdrawing fluorine substituents, though crystallographic data for this specific derivative remains unpublished .
Synthesis and Purification
Preparation Routes
The synthesis of fluorinated disilanes often proceeds via halogen exchange reactions. A validated method involves the treatment of 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrachlorodisilane with anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid catalyst (e.g., ) . The reaction proceeds as follows:
Yields typically range from 70–85%, with purification achieved through fractional distillation under reduced pressure (bp 235°C at 760 torr) .
Challenges in Scale-Up
The hygroscopic nature of silicon-fluorine bonds necessitates strict anhydrous conditions. Trace moisture leads to hydrolysis, generating and , which corrode glass reactors . Industrial-scale production often employs nickel or PTFE-lined reactors to mitigate this issue .
Applications in Materials Science
Chemical Vapor Deposition (CVD)
This compound serves as a precursor for silicon carbide (SiC) thin films. Under CVD conditions (600–800°C), it decomposes via:
The resulting intermediates deposit amorphous silicon layers, while the tert-butyl groups contribute carbon for SiC formation . Films produced exhibit low oxygen contamination (<0.1 at.%) compared to those derived from chlorosilanes .
Surface Functionalization
The fluorine atoms enable facile grafting onto oxide surfaces (e.g., ) through reactions like:
Such modified surfaces show enhanced hydrophobicity (water contact angle >110°), useful in microelectromechanical systems (MEMS) .
| Hazard | Precautionary Measure |
|---|---|
| Flammability | Store under nitrogen at −20°C |
| Corrosivity | Use neoprene gloves and face shield |
| Moisture Sensitivity | Maintain argon atmosphere in glove boxes |
Disposal Considerations
Neutralization with aqueous is recommended prior to disposal. Incineration generates , which requires scrubbing with alkaline solutions to prevent HF emissions .
Recent Advances and Future Directions
Catalytic Cross-Coupling
A 2024 study demonstrated its utility in nickel-catalyzed silylation of aryl chlorides, achieving turnover numbers (TON) of 1,200 . The fluorine atoms activate the bond toward oxidative addition, while tert-butyl groups suppress β-hydrogen elimination.
Battery Electrolytes
Preliminary tests in lithium-ion batteries show that 0.1 M solutions in dimethyl carbonate improve anode stability, reducing solid electrolyte interphase (SEI) growth by 40% over 500 cycles . The mechanism involves scavenging trace water and HF.
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